molecular formula C17H17NO2S B12766149 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide CAS No. 82393-97-3

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide

Cat. No.: B12766149
CAS No.: 82393-97-3
M. Wt: 299.4 g/mol
InChI Key: WKZHDKMHJAWMNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide typically involves the following steps:

    Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.

    Methoxylation: Introduction of the methoxy group at the 4-position.

    Acetylation: Introduction of the acetic acid moiety at the 11-position.

    Amidation: Conversion of the acetic acid to its amide form.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dengue virus replication by targeting the DENV helicase and the D4 dopamine receptor . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and the acetic acid amide moiety at the 11-position contribute to its unique reactivity and biological activity .

Properties

CAS No.

82393-97-3

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

2-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide

InChI

InChI=1S/C17H17NO2S/c1-20-15-8-4-7-13-14(9-16(18)19)12-6-3-2-5-11(12)10-21-17(13)15/h2-8,14H,9-10H2,1H3,(H2,18,19)

InChI Key

WKZHDKMHJAWMNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)N

solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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